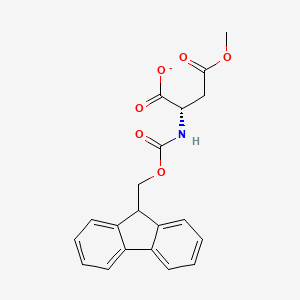
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester: is a derivative of aspartic acid, modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl ester group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides, due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester typically involves the protection of the amino group of aspartic acid with the fluorenylmethoxycarbonyl group, followed by esterification of the carboxyl group. A common method involves the use of fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase synthesis techniques allows for efficient production and easy purification of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester undergoes various chemical reactions, including:
Deprotection: Removal of the fluorenylmethoxycarbonyl group using a base such as piperidine.
Ester Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using acidic or basic hydrolysis.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Coupling Reactions: Dicyclohexylcarbodiimide and hydroxybenzotriazole in dimethylformamide.
Major Products:
Deprotection: L-aspartic acid 4-methyl ester.
Ester Hydrolysis: L-aspartic acid.
Coupling Reactions: Peptides containing N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester as a residue.
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester has numerous applications in scientific research, including:
Peptide Synthesis: Used as a building block in the solid-phase synthesis of peptides.
Drug Delivery: Utilized in the development of peptide-based drug delivery systems.
Biomaterials: Employed in the fabrication of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Catalysis: Used in the development of peptide-based catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group of aspartic acid during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
- N-(9-Fluorenylmethoxycarbonyl)-L-alanine methyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine methyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester
Comparison: N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid 4-methyl ester is unique due to the presence of both the fluorenylmethoxycarbonyl protecting group and the methyl ester group, which provide stability and ease of removal. Compared to other Fmoc-protected amino acids, it offers specific advantages in the synthesis of peptides containing aspartic acid residues, particularly in terms of solubility and reactivity .
Properties
Molecular Formula |
C20H18NO6- |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/p-1/t17-/m0/s1 |
InChI Key |
HSOKCYGOTGVDHL-KRWDZBQOSA-M |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















